molecular formula C16H17ClN2OS B2757570 1-(2-chlorophenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea CAS No. 1396707-46-2

1-(2-chlorophenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea

Cat. No.: B2757570
CAS No.: 1396707-46-2
M. Wt: 320.84
InChI Key: YPJFIFOLTQZMOL-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is a synthetic organic compound that features a unique combination of a chlorophenyl group, a cyclopropyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea typically involves the following steps:

    Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, 2-(thiophen-2-yl)ethylamine can be reacted with 2-chlorophenyl isocyanate under controlled conditions to form the urea linkage.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-chlorophenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)amine
  • 3-(2-Chlorophenyl)-1-cyclopropyl-1-(2-(thiophen-2-yl)ethyl)carbamate

Uniqueness

1-(2-chlorophenyl)-3-cyclopropyl-3-[2-(thiophen-2-yl)ethyl]urea is unique due to the presence of both a cyclopropyl group and a thiophene ring, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-chlorophenyl)-1-cyclopropyl-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c17-14-5-1-2-6-15(14)18-16(20)19(12-7-8-12)10-9-13-4-3-11-21-13/h1-6,11-12H,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJFIFOLTQZMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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